(2E)-3-(2-Iodophenyl)-2-propenenitrile
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Overview
Description
(2E)-3-(2-Iodophenyl)-2-propenenitrile is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a propenenitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-Iodophenyl)-2-propenenitrile typically involves the reaction of 2-iodobenzaldehyde with malononitrile in the presence of a base, such as piperidine, under reflux conditions. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2-Iodophenyl)-2-propenenitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The phenyl ring can undergo oxidation to form corresponding quinones or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of substituted phenyl derivatives.
Reduction: Formation of amines.
Oxidation: Formation of quinones or other oxidized products.
Scientific Research Applications
(2E)-3-(2-Iodophenyl)-2-propenenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2E)-3-(2-Iodophenyl)-2-propenenitrile involves its interaction with specific molecular targets, depending on the context of its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary based on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(2-Bromophenyl)-2-propenenitrile
- (2E)-3-(2-Chlorophenyl)-2-propenenitrile
- (2E)-3-(2-Fluorophenyl)-2-propenenitrile
Uniqueness
(2E)-3-(2-Iodophenyl)-2-propenenitrile is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The larger atomic size and higher polarizability of iodine can influence the compound’s chemical behavior, making it suitable for specific applications that require these characteristics.
Properties
CAS No. |
1027729-28-7 |
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Molecular Formula |
C9H6IN |
Molecular Weight |
255.05 g/mol |
IUPAC Name |
(E)-3-(2-iodophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C9H6IN/c10-9-6-2-1-4-8(9)5-3-7-11/h1-6H/b5-3+ |
InChI Key |
GKYCNCYYESLGTD-HWKANZROSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C#N)I |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC#N)I |
Origin of Product |
United States |
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